2,5,7-Trimethoxy-[1,4]naphthoquinone
Description
Structure
3D Structure
Properties
CAS No. |
5803-58-7 |
|---|---|
Molecular Formula |
C13H12O5 |
Molecular Weight |
248.23 g/mol |
IUPAC Name |
2,5,7-trimethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C13H12O5/c1-16-7-4-8-12(10(5-7)17-2)9(14)6-11(18-3)13(8)15/h4-6H,1-3H3 |
InChI Key |
PFRXZICTHLYYGK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C=C(C2=O)OC |
Origin of Product |
United States |
Overview of 1,4 Naphthoquinones As a Privileged Chemical Class in Research
The 1,4-naphthoquinone (B94277) scaffold, characterized by a naphthalene (B1677914) ring system with two carbonyl groups at the 1 and 4 positions, is a cornerstone of natural product chemistry and medicinal research. nih.govnih.gov These compounds are widespread in nature, found in various plants, fungi, bacteria, and even some animals, where they serve diverse biological functions. nih.govnih.gov Well-known natural examples include juglone (B1673114), lawsone, plumbagin, and the vitamins K. mdpi.com
This chemical class is considered a "privileged structure" in medicinal chemistry, a term that denotes a molecular framework capable of binding to multiple biological targets and exhibiting a wide array of pharmacological activities. nih.gov The research interest in 1,4-naphthoquinones stems from their demonstrated efficacy in numerous therapeutic areas. Their mechanisms of action are often linked to their redox properties; they can undergo redox cycling to generate reactive oxygen species (ROS), which can induce cellular stress and apoptosis, a key mechanism in anticancer activity. nih.govresearchgate.net Furthermore, their electrophilic nature allows them to interact with cellular nucleophiles like the thiol groups in proteins and enzymes, leading to the disruption of critical cellular pathways. nih.govresearchgate.net
The breadth of biological activities associated with 1,4-naphthoquinone derivatives is extensive, including:
Anticancer Activity : Many natural and synthetic naphthoquinones exhibit potent cytotoxicity against various cancer cell lines. nih.govresearchgate.net Some of the most successful anticancer drugs, such as doxorubicin (B1662922) and mitoxantrone, contain a quinone moiety that is central to their mechanism of action. nih.gov
Antimicrobial and Antifungal Effects : These compounds form a chemical defense for many organisms, and their derivatives have been shown to be effective against a range of bacteria and fungi. nih.gov
Antiparasitic Properties : Naphthoquinones like atovaquone (B601224) are used in the treatment of parasitic diseases such as malaria. nih.gov
Anti-inflammatory and Antiviral Activities : Research has also highlighted the potential of these molecules in modulating inflammatory pathways and inhibiting viral replication. nih.gov
The versatility of the 1,4-naphthoquinone core allows for extensive chemical modification, enabling scientists to synthesize libraries of derivatives with fine-tuned properties to enhance potency and selectivity for specific biological targets. nih.govnih.gov
Significance of Methoxy Substituted Naphthoquinones in Contemporary Scientific Inquiry
The addition of methoxy (B1213986) (-OCH₃) groups to the 1,4-naphthoquinone (B94277) scaffold is a common structural motif in both natural and synthetic derivatives that significantly influences their physicochemical and biological properties. The number and position of these methoxy groups can dramatically alter a compound's activity. researchgate.net
Methoxy groups are electron-donating, which can modulate the redox potential of the quinone system. This, in turn, affects the compound's ability to participate in the redox cycling that generates ROS. mdpi.com Furthermore, methoxylation can increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes and interact with intracellular targets. mdpi.com
Research has shown that methoxy substitution can lead to varied outcomes:
Modulation of Cytotoxicity : The effect of methoxylation on anticancer activity is highly dependent on the substitution pattern. In some cases, it enhances cytotoxic potency, while in others, it may decrease it. researchgate.net For example, 2-methoxy-1,4-naphthoquinone (B1202248) (MNQ), which has been isolated from plants like Rubia yunnanensis, has been studied for its ability to induce apoptosis in cancer cells. nih.govnih.gov Studies on MNQ have shown it can suppress the invasion and migration of metastatic breast cancer cells and trigger cell death through various signaling pathways. researchgate.net
Influence on Antimicrobial Activity : Methoxy groups can enhance the antifungal properties of naphthoquinones by increasing their reactivity and facilitating interactions with fungal cell membranes. mdpi.com
Neuroprotective Effects : Some studies have explored methoxy-naphthoquinones in the context of neurodegenerative diseases, where their antioxidant and signaling properties may offer protective effects. mdpi.com
The strategic placement of methoxy groups is a key tool for medicinal chemists aiming to optimize the therapeutic profile of naphthoquinone-based compounds.
Research Landscape of 2,5,7 Trimethoxy Current Time Information in Provincia Di Como, It.nih.govnaphthoquinone and Its Analogues
Classical Synthetic Pathways to Naphthoquinone Scaffolds
The construction of the fundamental naphthoquinone core is a well-established area of organic synthesis, with several classical methods providing the foundational framework upon which further functionalization can be built. These traditional routes often involve the formation of the bicyclic aromatic system followed by oxidation to the quinone.
One of the most prominent classical methods is the Diels-Alder reaction . This cycloaddition reaction typically involves the reaction of a substituted 1,4-benzoquinone (B44022) with a suitable diene to construct the second ring of the naphthalene (B1677914) system. acs.orgnih.govresearchgate.netresearchgate.net The regioselectivity of this reaction is a critical consideration and is influenced by the electronic nature and steric hindrance of the substituents on both the dienophile and the diene. Subsequent aromatization of the resulting adduct, often through enolization and oxidation, yields the naphthoquinone scaffold.
Another classical approach involves the oxidation of substituted naphthalenes . Depending on the nature and position of the substituents, various oxidizing agents can be employed to convert the aromatic naphthalene ring system into the corresponding 1,4-naphthoquinone (B94277). Reagents such as chromium trioxide, ceric ammonium (B1175870) nitrate (B79036) (CAN), and Fremy's salt have been historically used for this transformation. The regioselectivity of the oxidation is dictated by the directing effects of the existing substituents on the naphthalene ring.
Furthermore, oxidative dearomatization of phenols and naphthols represents a powerful strategy for the synthesis of quinones. nitrkl.ac.inrsc.orgnih.govthieme-connect.dersc.org This transformation can be achieved using various reagents, including hypervalent iodine compounds, which can selectively oxidize the aromatic ring to the corresponding quinone under relatively mild conditions.
The Thiele-Winter acetoxylation is another classical reaction that can be utilized in the synthesis of functionalized naphthoquinones. This reaction involves the acid-catalyzed reaction of a quinone with acetic anhydride (B1165640) to yield a triacetoxy aromatic compound, which can then be hydrolyzed and oxidized to a hydroxy- or methoxy-substituted naphthoquinone. organicreactions.orgresearchgate.netrsc.orgrsc.org
These classical methods, while effective in constructing the basic naphthoquinone framework, often require multiple steps and may lack the regiochemical control necessary for the direct synthesis of complex substitution patterns like that found in 2,5,7-Trimethoxy- organicreactions.orgacs.orgnaphthoquinone.
Advanced Strategies for Regioselective Trimethoxylation and Functionalization
Achieving the specific 2,5,7-trimethoxy substitution pattern on the naphthoquinone core necessitates the use of more advanced and regioselective synthetic strategies. These methods often focus on the precise introduction of methoxy groups onto a pre-existing or concurrently formed naphthoquinone scaffold.
Nucleophilic Substitution Reactions in Naphthoquinone Synthesis
Nucleophilic aromatic substitution (SNAr) is a powerful tool for the introduction of substituents, including methoxy groups, onto an activated aromatic ring. libretexts.orgyoutube.comquizlet.comquizlet.comchegg.com In the context of naphthoquinone synthesis, this typically involves the reaction of a halo- or other appropriately substituted naphthoquinone with a methoxide (B1231860) source, such as sodium methoxide.
The success of SNAr reactions on naphthoquinones is highly dependent on the presence of electron-withdrawing groups that activate the ring towards nucleophilic attack. The quinone carbonyls themselves act as activating groups. The regioselectivity of the substitution is governed by the position of the leaving group and the electronic influence of other substituents on the ring. For the synthesis of 2,5,7-Trimethoxy- organicreactions.orgacs.orgnaphthoquinone, a plausible strategy would involve the sequential nucleophilic substitution of leaving groups at the 2, 5, and 7 positions of a suitably functionalized naphthoquinone precursor.
| Reactant 1 | Reactant 2 | Reagent | Product | Reference |
| 3,4-Dichloronitrobenzene | Sodium Methoxide | - | 4-Chloro-3-methoxynitrobenzene | quizlet.com |
| Halonaphthoquinone | Sodium Methoxide | Copper Catalyst | Methoxynaphthoquinone | tue.nl |
Fries Rearrangement Applications in Methoxy-Naphthoquinone Synthesis
The Fries rearrangement is a classic organic reaction that involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. nih.gov While not a direct methoxylation method, it can be a key step in the synthesis of hydroxylated naphthoquinones, which can then be methylated to the desired methoxy derivatives.
A synthetic strategy could involve the acylation of a di- or trihydroxynaphthalene derivative, followed by a Fries rearrangement to introduce an acyl group at a specific position. Subsequent oxidation to the naphthoquinone and methylation of the hydroxyl groups would lead to the target molecule. The regioselectivity of the Fries rearrangement is influenced by reaction conditions such as temperature and the choice of Lewis acid catalyst. nih.gov
| Reactant | Catalyst | Conditions | Product | Reference |
| Phenyl acetate (B1210297) | AlCl₃ | Variable Temperature | o- and p-Hydroxyacetophenone | nih.gov |
| Phenolic ester | Lewis Acid | Heat | Hydroxy aryl ketone | nih.gov |
Microwave-Assisted Synthesis for Naphthoquinone Derivatives
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity. This technology can be effectively applied to various steps in the synthesis of naphthoquinone derivatives, including the construction of the heterocyclic core and subsequent functionalization reactions.
Microwave irradiation can significantly reduce the reaction times for nucleophilic substitution reactions and metal-catalyzed cross-coupling reactions, which are crucial for introducing methoxy groups. The rapid and uniform heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating methods, leading to cleaner reactions with fewer side products. The synthesis of various substituted quinolines and other heterocyclic compounds has been shown to be significantly improved under microwave conditions. nitrkl.ac.in
| Reaction Type | Reactants | Conditions | Advantage | Reference |
| Multicomponent Reaction | Aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, dimedone | Microwave irradiation | Shorter reaction time, higher yield | nitrkl.ac.in |
Metal-Catalyzed Coupling Reactions in Naphthoquinone Chemistry
Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These methods are particularly valuable for the synthesis of highly substituted aromatic compounds like 2,5,7-Trimethoxy- organicreactions.orgacs.orgnaphthoquinone.
Palladium- and copper-catalyzed reactions are at the forefront of these methodologies. For instance, a bromo-substituted naphthoquinone can be coupled with a methoxide source in the presence of a suitable palladium or copper catalyst and ligand to introduce a methoxy group. tue.nlresearchgate.netbohrium.comorganic-chemistry.orgresearchgate.netresearchgate.net The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and regioselectivity.
Iridium-catalyzed C-H activation is another advanced strategy that allows for the direct functionalization of C-H bonds, offering a more atom-economical approach. rsc.orgnih.govnih.gov This methodology could potentially be applied to the direct methoxylation of a naphthoquinone scaffold at specific positions, guided by directing groups.
| Reaction Type | Reactants | Catalyst | Product | Reference |
| Methoxylation | Aryl Bromide, Sodium Methoxide | Copper(II) chloride/2,2'-bipyridine | Aryl Methyl Ether | bohrium.com |
| Methoxylation | Bromo-chalcones, Methanol | Palladium/tBuXPhos | Methoxy-chalcones | researchgate.net |
| C-H Amidation/Borylation | Anthraquinones | Iridium | Substituted Anthraquinones | nih.gov |
Design and Synthesis of Novel Analogues of 2,5,7-Trimethoxy-organicreactions.orgacs.orgnaphthoquinone
The design and synthesis of novel analogues of 2,5,7-Trimethoxy- organicreactions.orgacs.orgnaphthoquinone are driven by the desire to explore structure-activity relationships and develop compounds with enhanced or novel biological properties. The synthetic methodologies described above provide a versatile toolbox for creating a diverse library of analogues.
Analogues can be designed by modifying the substitution pattern of the methoxy groups on the naphthoquinone ring. For example, isomers with methoxy groups at different positions can be synthesized to probe the importance of the 2,5,7-substitution pattern for biological activity. This can be achieved by employing starting materials with different initial substitution patterns or by developing highly regioselective functionalization reactions.
Furthermore, the methoxy groups themselves can be replaced with other functional groups, such as longer alkoxy chains, hydroxyl groups, or amino groups. These modifications can be introduced using appropriate nucleophiles in SNAr reactions or through other functional group interconversions.
Derivatization Approaches for Structure-Activity Relationship Investigations
Extensive research into the derivatization of the 1,4-naphthoquinone scaffold has been a cornerstone in the development of new therapeutic agents. While specific studies on the derivatization of 2,5,7-Trimethoxy- nih.govmdpi.comnaphthoquinone are not extensively documented in publicly available literature, the principles of modifying the naphthoquinone core for structure-activity relationship (SAR) studies are well-established. These strategies can be extrapolated to understand how 2,5,7-Trimethoxy- nih.govmdpi.comnaphthoquinone could be chemically modified to explore and enhance its biological activities.
The primary sites for derivatization on the 1,4-naphthoquinone skeleton are the C2 and C3 positions of the quinonoid ring and the benzenoid ring. Modifications at these positions can significantly influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.
Modifications at the C2 and C3 Positions:
The C2 and C3 positions of the 1,4-naphthoquinone ring are highly susceptible to nucleophilic substitution and addition reactions. This reactivity allows for the introduction of a wide array of functional groups.
Introduction of Nitrogen-Containing Substituents: The incorporation of amino, alkylamino, arylamino, and N-heterocyclic moieties at the C2 and C3 positions has been shown to enhance the anticancer effects of naphthoquinones. euchembioj.com For instance, reacting a halo-substituted naphthoquinone with various amines can yield a library of aminonaphthoquinones for SAR studies. nih.gov
Introduction of Sulfur-Containing Substituents: Thioether groups can be introduced by reacting naphthoquinones with thiols. researchgate.net These modifications can modulate the compound's redox potential and its ability to interact with sulfhydryl groups in proteins.
Introduction of Oxygen-Containing Substituents: The introduction of ether and thioether groups has been linked to increased antibacterial activity. euchembioj.com Alkynyloxy or aryloxy substituents at the C2 position have been shown to increase antifungal activity. nih.gov
Modifications on the Benzenoid Ring:
The methoxy groups at the C5 and C7 positions of 2,5,7-Trimethoxy- nih.govmdpi.comnaphthoquinone are also potential sites for modification.
Demethylation: Selective demethylation of one or more methoxy groups to the corresponding hydroxyl groups can significantly alter the compound's hydrogen bonding capacity and solubility. Hydroxylated naphthoquinones often exhibit different biological activity profiles compared to their methoxylated counterparts.
Substitution on the Aromatic Ring: While the existing methoxy groups on the benzenoid ring of 2,5,7-Trimethoxy- nih.govmdpi.comnaphthoquinone direct further electrophilic substitution, these reactions are less common for SAR studies compared to modifications on the quinonoid ring.
Structure-Activity Relationship (SAR) Insights from Analogous Naphthoquinones:
SAR studies on various 1,4-naphthoquinone derivatives have revealed several key trends:
The nature and position of substituents on the naphthoquinone ring play a crucial role in determining the biological activity. researchgate.netmdpi.com
Lipophilicity is a key factor influencing the activity of many naphthoquinone analogs. researchgate.netmdpi.com
The introduction of specific functional groups can direct the compound's activity towards particular biological targets, such as STAT3 or COX-2. nih.govnih.gov
The derivatization of 2,5,7-Trimethoxy- nih.govmdpi.comnaphthoquinone, by applying these established methodologies, would enable a systematic investigation of its SAR. Such studies would involve synthesizing a series of analogs with varied substituents at the C2, C3, C5, and C7 positions and evaluating their biological activities to identify the key structural features responsible for their therapeutic effects.
The following table summarizes common derivatization strategies and their observed effects on the biological activity of the 1,4-naphthoquinone scaffold, which could be applicable to 2,5,7-Trimethoxy- nih.govmdpi.comnaphthoquinone.
| Position of Derivatization | Type of Substituent | Potential Impact on Biological Activity |
| C2 | Amino, Alkylamino, Arylamino | Enhanced anticancer activity |
| C2 | Thioether | Modulation of redox potential |
| C2 | Ether, Alkynyloxy, Aryloxy | Increased antibacterial and antifungal activity |
| C3 | Amino, Alkylamino, Arylamino | Enhanced anticancer activity |
| C3 | Thioether | Modulation of redox potential |
| C5, C7 (via demethylation) | Hydroxyl | Altered hydrogen bonding and solubility |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation
¹H NMR spectroscopy would reveal the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (J), and integration values for 2,5,7-Trimethoxy- nih.govnaphthoquinone. This would allow for the precise assignment of the aromatic protons on the naphthoquinone core and the protons of the three methoxy groups. Without experimental data, a specific data table cannot be generated.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule, including the carbonyl carbons of the quinone system, the aromatic carbons, and the methoxy carbons. The chemical shifts would provide crucial information about the electronic environment of each carbon atom. A data table for the characteristic chemical shifts remains unavailable.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 2,5,7-Trimethoxy- nih.govnaphthoquinone, the IR spectrum would be expected to show characteristic absorption bands for the C=O stretching of the quinone carbonyl groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy ether linkages. Specific wavenumber data is not available.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, which is crucial for confirming the elemental composition and thus the molecular formula (C₁₃H₁₂O₅) of 2,5,7-Trimethoxy- nih.govnaphthoquinone.
X-ray Crystallography for Solid-State Molecular Structure Determination
Should a suitable single crystal of 2,5,7-Trimethoxy- nih.govnaphthoquinone be obtained, X-ray crystallography would offer an unambiguous determination of its three-dimensional molecular structure in the solid state. This technique would provide precise bond lengths, bond angles, and information about the crystal packing. No crystallographic data for this compound has been reported in the searched literature.
Other Spectroscopic and Diffraction Methods in Naphthoquinone Characterization
While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools for the structural elucidation of 2,5,7-Trimethoxy- nih.govresearchgate.netnaphthoquinone, a comprehensive characterization often involves other spectroscopic and diffraction techniques. Methods such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic properties of the molecule. Furthermore, X-ray diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms in the crystalline state.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of a naphthoquinone derivative is characterized by several key absorption bands. For 2,5,7-Trimethoxy- nih.govresearchgate.netnaphthoquinone, the most prominent peaks are expected to be the carbonyl (C=O) stretching vibrations. In related 1,4-naphthoquinone compounds, these bands typically appear in the region of 1650-1685 cm⁻¹. The exact position of these bands can be influenced by the electronic effects of the substituents on the naphthoquinone ring. researchgate.netresearchgate.netdergipark.org.tr
| Functional Group | Expected IR Absorption Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Carbonyl (C=O) Stretch | 1650 - 1685 |
| Aromatic C=C Stretch | 1580 - 1640 |
| C-O (Methoxy) Stretch | 1020 - 1275 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems like naphthoquinones. The UV-Vis spectrum of 1,4-naphthoquinone and its derivatives typically displays multiple absorption bands corresponding to different electronic transitions. researchgate.netnih.gov These are generally attributed to π→π* and n→π* transitions.
For substituted naphthoquinones, the positions (λmax) and intensities of these absorption bands are sensitive to the nature and position of the substituents. Methoxy groups, being electron-donating, are known to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths. nih.gov Generally, 1,4-naphthoquinones exhibit a characteristic absorption at around 250 nm. researchgate.net Additional bands are often observed at longer wavelengths, which contribute to the color of these compounds. researchgate.net The specific λmax values for 2,5,7-Trimethoxy- nih.govresearchgate.netnaphthoquinone are not explicitly documented in the searched literature, but the general absorption regions for related naphthoquinones are presented below.
| Transition Type | Typical λmax Range for Naphthoquinones (nm) |
| π→π | ~250 |
| π→π | ~270 |
| n→π* | ~330 |
X-ray Diffraction
For a molecule like 2,5,7-Trimethoxy- nih.govresearchgate.netnaphthoquinone, X-ray crystallography could confirm the planarity of the naphthoquinone ring system and determine the orientation of the methoxy groups relative to the ring. Such an analysis would provide unequivocal proof of the compound's constitution and stereochemistry. The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined.
Investigations into the Biological Activities and Molecular Mechanisms of Action of 2,5,7 Trimethoxy 1 2 Naphthoquinone Derivatives
Anticancer Research Applications and Cellular Mechanisms
The 1,4-naphthoquinone (B94277) scaffold, particularly methoxylated derivatives, has garnered significant attention in oncological research due to its wide range of cytotoxic activities against various human cancer cell lines. These compounds exert their anticancer effects through a multi-pronged approach, targeting several core cellular processes simultaneously. The mechanisms involve the generation of intracellular turmoil through oxidative stress, direct assault on genomic material, inhibition of crucial enzymes, and the disruption of key signaling pathways that govern cell proliferation and survival.
A primary mechanism underpinning the anticancer activity of 1,4-naphthoquinone derivatives is their ability to induce the formation of reactive oxygen species (ROS) within cancer cells. nih.govuni.lu These compounds can undergo redox cycling, a process that generates superoxide (B77818) radicals and other ROS, leading to a state of severe oxidative stress. mdpi.comnih.gov This induced imbalance in the cellular redox state can overwhelm the antioxidant capacity of cancer cells, causing widespread damage to cellular components. uni.lu
Research on various methoxy-naphthoquinone derivatives has demonstrated a strong correlation between their redox potential and their antiproliferative activity. nih.gov For instance, studies on 5,7-dimethoxy-1,4-naphthoquinone derivatives revealed that their ability to generate ROS is a key factor in their anti-leukemic effects. nih.gov Similarly, synthetic (2-chloroethylthio)-1,4-naphthoquinones have been shown to induce cytotoxic ROS, contributing to their potent activity in prostate cancer cells. mdpi.com This ROS-mediated toxicity is a central theme, as the resulting oxidative damage triggers subsequent cell death pathways. nih.govnih.gov
The high levels of ROS generated by 1,4-naphthoquinone derivatives directly contribute to significant DNA damage. mdpi.com This includes oxidative DNA base damage and the accumulation of DNA strand breaks, which can be catastrophic for a cell if not repaired. nih.gov The genotoxic effects of certain derivatives have been confirmed through assays showing their ability to cause DNA fragmentation. nih.govmdpi.com
Beyond indirect damage via ROS, some 1,4-naphthoquinone derivatives can interact directly with DNA. Studies have shown that these compounds can act as DNA intercalating agents, inserting themselves between the base pairs of the DNA helix. nih.gov This physical interaction can disrupt DNA replication and transcription and alter the DNA's structural conformation. Spectroscopic analysis of 1,4-naphthoquinone's interaction with DNA indicates it disrupts hydrogen bonds between base pairs and can induce a transition from the typical B-DNA form to the A-DNA form, further highlighting its disruptive potential. nih.gov
1,4-naphthoquinones and their analogues are known inhibitors of topoisomerase II, a vital enzyme that manages DNA topology during replication and transcription. nih.gov By inhibiting this enzyme, these compounds can lead to the accumulation of double-strand DNA breaks, a highly lethal form of DNA damage. nih.gov Both 1,2- and 1,4-naphthoquinone isomers have been identified as poisons of human topoisomerase IIα and IIβ, increasing the levels of enzyme-mediated DNA cleavage. nih.gov Studies on the ATPase domain of human topoisomerase IIα confirm that 1,4-naphthoquinone is a potent inhibitor, which is a key mechanism of its genotoxicity. nih.gov Some derivatives have also been found to suppress the expression of DNA Topoisomerase I. mdpi.com
The following table summarizes the inhibitory action of select naphthoquinones on Topoisomerase II.
| Compound | Target Enzyme | Observed Effect |
| 1,2-Naphthoquinone | Topoisomerase IIα, Topoisomerase IIβ | Acts as a poison, increasing DNA cleavage; more efficacious against the α isoform. nih.gov |
| 1,4-Naphthoquinone | Topoisomerase IIα, Topoisomerase IIβ | Induces DNA cleavage; more active against the β isoform. nih.gov |
| 1,4-Naphthoquinone | ATPase domain of Topoisomerase IIα | Potent biochemical inhibitor, leading to accumulation of DNA double-strand breaks. nih.gov |
The cellular stress induced by 1,4-naphthoquinone derivatives leads to the modulation of critical signaling pathways that control cell fate. The Mitogen-Activated Protein Kinase (MAPK) pathways, which are involved in cell proliferation, migration, and apoptosis, are key targets. semanticscholar.orgresearchgate.net For example, the derivative 2-(6-hydroxyhexylthio)-5,8-dimethoxy-1,4-naphthoquinone (HHDMNQ) was found to induce apoptosis in lung cancer cells through the ROS-mediated activation of MAPK signaling. semanticscholar.org
The Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is involved in cell survival and apoptosis, is also affected. The same HHDMNQ derivative was shown to inhibit the phosphorylation of STAT3, contributing to its pro-apoptotic effects. semanticscholar.org
Furthermore, some naphthoquinones can influence the Epidermal Growth Factor Receptor (EGFR) and its downstream PI3K/Akt pathway, which is central to cell growth and survival. nih.gov While some anticancer treatments can lead to hyperactivation of this pathway as a resistance mechanism, nih.gov certain 2-amino-1,4-naphthoquinone derivatives have been found to induce autophagy by promoting the recycling of EGFR and activating its signaling pathway. mdpi.com Other studies have shown that ROS-generating naphthoquinones can stimulate the phosphorylation of EGFR. mdpi.com
The culmination of ROS production, DNA damage, and signaling pathway disruption is often the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. nih.govmdpi.com Numerous studies have confirmed that methoxylated 1,4-naphthoquinone derivatives are potent inducers of apoptosis in various cancer cell lines. nih.govsemanticscholar.org
This is frequently accompanied by cell cycle arrest, which prevents cancer cells from proliferating. A common finding is the arrest of cells in the G2/M phase of the cell cycle. nih.govmdpi.com For example, a 5,7-dimethoxy-1,4-naphthoquinone derivative was shown to increase the population of cells in the G2/M phase in conjunction with ROS generation and apoptosis induction in HL-60 leukemia cells. nih.gov Similarly, the compound 2'-hydroxy-2,4,6-trimethoxy-5',6'-naphthochalcone triggered G2/M arrest in colon cancer cells. nih.gov Studies with 2-(6-hydroxyhexylthio)-5,8-dimethoxy-1,4-naphthoquinone in A549 lung cancer cells also demonstrated G2/M phase arrest by decreasing the expression of key regulatory proteins like cyclin B1. semanticscholar.org
The table below details the effects of specific derivatives on cancer cell lines.
| Compound/Derivative | Cancer Cell Line | Key Findings |
| 5,7-dimethoxy-1,4-naphthoquinone derivative (9e) | HL-60 (leukemia) | Induced ROS generation, apoptosis, and G2/M phase cell cycle arrest. nih.gov |
| 5-hydroxy-2-(4-tolylthio) naphthalene-1,4-dione (CNN1) | K-562, FEPS (leukemia) | Induced apoptosis, DNA fragmentation, and G2/M phase cell cycle arrest. mdpi.com |
| 2-(6-hydroxyhexylthio)-5,8-dimethoxy-1,4-naphthoquinone (HHDMNQ) | A549 (lung cancer) | Induced G2/M phase cell cycle arrest and apoptosis via ROS-mediated MAPK and STAT3 pathways. semanticscholar.org |
Antimicrobial Research Applications (Antibacterial, Antifungal, Antiparasitic)
Beyond their anticancer properties, 1,4-naphthoquinone derivatives have been investigated for their broad-spectrum antimicrobial activities. mdpi.com
Antibacterial Activity: These compounds have demonstrated activity against various bacterial strains, with a notable efficacy often observed against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus. mdpi.comnih.gov For instance, 5,8-dimethoxy-1,4-naphthoquinone was found to have strong antibacterial activity against S. aureus. nih.gov The mechanism of antibacterial action can mirror that seen in cancer cells, involving the induction of ROS that leads to DNA damage and bacterial cell death. nih.gov Some derivatives of lawsone (2-hydroxy-1,4-naphthoquinone) have also shown significant action against E. coli and S. aureus. rsc.org However, the activity can be strain-dependent, with some studies finding that cultures of E. coli are not sensitive to certain heterocyclic 1,4-naphthoquinone derivatives. researchgate.net
Antifungal Activity: Several 1,4-naphthoquinone derivatives exhibit potent antifungal properties. researchgate.net They have been tested against a range of pathogenic fungi, including species like Candida albicans, Candida krusei, and Cryptococcus neoformans. researchgate.netresearchgate.net In many cases, the antifungal activity of these compounds is more pronounced than their antibacterial activity. researchgate.net For example, 2-chloro-5,8-dihydroxy-1,4-naphthoquinone showed a minimum inhibitory concentration (MIC) of 2 µg/mL against C. krusei. researchgate.net
Antiparasitic Activity: The 1,4-naphthoquinone scaffold is also a basis for compounds with antiparasitic properties. Research has shown that certain derivatives are active against parasites such as Trypanosoma cruzi. frontiersin.org
The following table summarizes the antimicrobial spectrum of selected 1,4-naphthoquinone derivatives.
| Compound/Derivative Class | Organism Type | Specific Strains/Findings |
| 5,8-dimethoxy-1,4-naphthoquinone | Bacteria (Gram-positive) | Strong activity against Staphylococcus aureus. nih.gov |
| 2-methoxy-1,4-naphthoquinone (B1202248) (MeONQ) | Bacteria (Gram-positive) | Active against multiple antibiotic-resistant Helicobacter pylori. nih.gov |
| Halogen derivatives of 1,4-naphthoquinone | Fungi | Candida species were the most susceptible microorganisms. researchgate.net |
| 2-chloro-5,8-dihydroxy-1,4-naphthoquinone | Fungi | Strong activity against Candida krusei. researchgate.net |
| Lawsone derivatives | Bacteria & Fungi | Active against E. coli, S. aureus, and C. albicans. rsc.org |
| Damnacanthal | Parasites | Displayed anti-parasitic properties against T. cruzi amastigotes. frontiersin.org |
Trypanocidal Activity Studies
Naphthoquinones, as a class of compounds, have been the subject of research for their potential trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govresearchgate.net The mechanism of action for many naphthoquinones involves the generation of reactive oxygen species, leading to oxidative stress within the parasite. researchgate.net
However, a comprehensive review of the scientific literature reveals a lack of specific studies investigating the trypanocidal activity of 2,5,7-Trimethoxy- nih.govnih.govnaphthoquinone or its direct derivatives. While research has been conducted on other methoxylated naphthoquinones, such as 2-acetyl-7-methoxy-naphtho[2,3-b]furan-4,9-quinone, which has shown some activity, these findings cannot be directly extrapolated to the specific substitution pattern of 2,5,7-Trimethoxy- nih.govnih.govnaphthoquinone. nih.govresearchgate.net At present, there is no available data or research focused on the efficacy or molecular mechanisms of 2,5,7-Trimethoxy- nih.govnih.govnaphthoquinone against Trypanosoma species.
Leishmanicidal Activity Studies
The potential of naphthoquinone derivatives as leishmanicidal agents has been an active area of investigation. nih.govresearchgate.netmdpi.comnih.gov These compounds are explored for their ability to combat Leishmania parasites, the causative agents of leishmaniasis. nih.gov
Despite the broad interest in naphthoquinones for this application, there is currently no specific research available in the scientific literature concerning the leishmanicidal activity of 2,5,7-Trimethoxy- nih.govnih.govnaphthoquinone. Studies have focused on other derivatives, but the unique arrangement of the three methoxy (B1213986) groups on the naphthoquinone core of this specific compound has not been evaluated for its potential to inhibit the growth of Leishmania parasites. Therefore, its efficacy and mechanism of action in this context remain unknown.
Biofilm Formation Inhibition Research
The ability of certain compounds to inhibit the formation of bacterial biofilms is a significant area of microbiological research. researchgate.netnih.govbohrium.com Naphthoquinone derivatives have been investigated for their potential to disrupt or prevent biofilm formation in various bacterial species. researchgate.netnih.govbohrium.com
A review of existing research indicates that there are no studies specifically focused on the capacity of 2,5,7-Trimethoxy- nih.govnih.govnaphthoquinone to inhibit biofilm formation. While general studies on 1,4-naphthoquinone have shown some effects on bacterial biofilms, this activity is highly dependent on the specific substitutions on the quinone ring. nih.govbohrium.com Consequently, the potential for 2,5,7-Trimethoxy- nih.govnih.govnaphthoquinone to act as a biofilm inhibitor has not been determined.
Anti-Inflammatory Research Potential and Mechanistic Pathways
The anti-inflammatory properties of various naphthoquinone derivatives are of considerable interest in pharmacological research. nih.govmdpi.comresearchgate.netresearchgate.netnih.gov The mechanisms often involve the modulation of inflammatory pathways and the inhibition of pro-inflammatory mediators. nih.govresearchgate.netnih.gov
There is a notable absence of research specifically investigating the anti-inflammatory potential of 2,5,7-Trimethoxy- nih.govnih.govnaphthoquinone. While some related compounds, such as certain dimethoxy-1,4-naphthalenedione derivatives, have been isolated and studied, there is no direct evidence or research into the anti-inflammatory effects or mechanistic pathways of the 2,5,7-trimethoxy substituted compound. nih.gov
Neuroprotective Research Implications and Monoamine Oxidase (MAO) Inhibition
The neuroprotective effects of chemical compounds, including the inhibition of enzymes like monoamine oxidase (MAO), are a key focus in the search for treatments for neurodegenerative diseases. nih.govnih.govresearchgate.net The 1,4-naphthoquinone scaffold has been identified as a potential basis for the design of new MAO inhibitors. nih.govnih.gov
Currently, there are no specific studies on the neuroprotective effects or the MAO inhibitory activity of 2,5,7-Trimethoxy- nih.govnih.govnaphthoquinone. Research into MAO inhibition by naphthoquinones has focused on other derivatives, such as 2,3,6-trimethyl-1,4-naphthoquinone and 5,8-dihydroxy-1,4-naphthoquinone. nih.govmdpi.com The impact of the 2,5,7-trimethoxy substitution pattern on neuroprotective activity or MAO inhibition has not been investigated.
Cardioprotective Research Investigations
The investigation of compounds for cardioprotective effects is a vital area of medical research. To date, there is no specific research available in the scientific literature regarding the cardioprotective potential of 2,5,7-Trimethoxy- nih.govnih.govnaphthoquinone. While some naphthoquinone derivatives have been studied in the context of cardiovascular cells, these studies are not specific to the requested compound.
Pesticidal Activity Research (e.g., Larvicidal Efficacy)
Naphthoquinone compounds have been evaluated for their pesticidal properties, including larvicidal activity against various insect vectors. nih.govresearchgate.netresearchgate.net The structure of the naphthoquinone derivative plays a crucial role in its efficacy. nih.gov
A review of the literature indicates a lack of research into the pesticidal or larvicidal activity of 2,5,7-Trimethoxy- nih.govnih.govnaphthoquinone. Studies on other naphthoquinone derivatives have shown that substitutions at various positions on the naphthoquinone ring significantly influence their larvicidal effects. nih.gov However, the specific 2,5,7-trimethoxy substitution has not been investigated in this context.
Structure Activity Relationship Sar Studies of 2,5,7 Trimethoxy 1 2 Naphthoquinone and Its Analogues
Impact of Methoxy (B1213986) Substituents on Biological Activity Profiles
The presence, number, and position of methoxy (-OCH₃) groups on the naphthoquinone core significantly modulate the biological activity of the resulting compounds. Methoxylation can alter a molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.
Research has shown that methoxylation can yield derivatives that are either more or less active than their hydroxylated counterparts, depending on the specific biological target and the substitution pattern. For instance, 2-methoxy-1,4-naphthoquinone (B1202248) has demonstrated notable antifungal activity against Candida species and potent bactericidal effects against multiple antibiotic-resistant Helicobacter pylori. nih.gov In some cases, the introduction of a methoxy group can enhance activity; one study found that a methoxy-substituted derivative showed increased activity against Trypanosoma cruzi. Conversely, studies on anthraquinone (B42736) analogues, which share structural similarities, have indicated that 1-methoxy or 1,8-dimethoxy substitutions can lead to a dramatic decrease in anti-cholinesterase activity compared to the corresponding hydroxylated compounds.
Table 1: Biological Activities of Selected Methoxy-Substituted Naphthoquinones
Quantitative Structure-Activity Relationship (QSAR) Modeling for Naphthoquinone Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For naphthoquinones, QSAR studies have been instrumental in identifying the key physicochemical properties and structural features that govern their therapeutic effects, thereby guiding the design of more effective analogues. nih.gov
Several QSAR models have been developed for various series of naphthoquinone derivatives, including those with methoxy substitutions. A recurring finding from these studies is the significant role of hydrophobicity. For 2- or 6-substituted-5,8-dimethoxy-1,4-naphthoquinones, QSAR analysis revealed that their antiproliferative and cytotoxic activities are largely dependent on this property. nih.govresearchgate.net
More complex QSAR models, often built using algorithms like multiple linear regression (MLR), have identified a range of molecular descriptors that influence the anticancer activity of 1,4-naphthoquinones. nih.govnih.gov These key descriptors include:
Electronic Properties: Electronegativity and dipole moment. nih.govnih.gov
Steric/Topological Properties: Van der Waals volume, molecular mass, ring complexity, and overall molecular shape. nih.govnih.gov
Polarizability: A measure of how easily the electron cloud can be distorted. nih.govnih.gov
These models provide a quantitative framework for predicting the activity of novel, unsynthesized naphthoquinone derivatives. nih.gov For example, QSAR studies on derivatives with antiprotozoal activity have successfully predicted their efficacy against parasites like Trypanosoma cruzi and Leishmania species, facilitating the screening of large compound libraries. mdpi.com
**Table 3: Key Descriptors from QSAR Models for Naphthoquinone Anticancer Activity**
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Rational Design Principles for Optimizing Biological Activity
The insights gained from SAR and QSAR studies provide a foundation for the rational design of new naphthoquinone-based therapeutic agents with optimized activity and selectivity. The overarching goal is to modify the naphthoquinone scaffold in a targeted manner to enhance desired biological effects while minimizing off-target toxicity. nih.gov
Several key principles have emerged for the rational design of naphthoquinone analogues:
Modulation of Redox Properties: The biological activity of naphthoquinones is often linked to their ability to undergo redox cycling and generate reactive oxygen species (ROS). nih.gov The electronic nature of substituents directly impacts the redox potential. Introducing electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., hydroxyl, methoxy) at specific positions can fine-tune this property to maximize therapeutic efficacy. rsc.org
Optimization of Lipophilicity: As demonstrated by QSAR studies, hydrophobicity is a critical parameter, particularly for cell permeability and interaction with nonpolar binding sites. nih.govresearchgate.net This can be controlled by adding or modifying alkyl chains or other lipophilic moieties.
Introduction of Specific Functional Groups: The incorporation of specific chemical groups can introduce new mechanisms of action or improve target binding. For example, adding an imidazole (B134444) ring can enhance both potency and selectivity, while introducing an amide group at the C3 position can improve selectivity. rsc.org The synthesis of hybrid molecules, such as combining the naphthoquinone core with a DNA-alkylating moiety, is another strategy to create multi-functional drugs. mdpi.com
Steric and Conformational Control: The size and shape of substituents influence how a molecule fits into its biological target. The rational design of chiral derivatives, for example, has shown that biological activity can be dependent on the absolute configuration of a stereogenic center.
By applying these principles, researchers can move beyond random screening and systematically develop novel naphthoquinone derivatives. QSAR models, in particular, serve as powerful predictive tools in this process, allowing for the in silico evaluation of virtual compounds before committing to chemical synthesis. nih.govnih.gov
Computational and Theoretical Chemistry Approaches in 2,5,7 Trimethoxy 1 2 Naphthoquinone Research
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties, including molecular geometry, vibrational frequencies, and electronic characteristics, which are fundamental to understanding a molecule's reactivity. mdpi.comjocpr.com
In the study of 1,4-naphthoquinone (B94277) derivatives, DFT has been employed to optimize molecular geometries and calculate harmonic vibrational frequencies. jocpr.com For instance, studies on 2-hydroxy-1,4-naphthoquinone-1-oxime derivatives have utilized DFT to determine the stability of different conformers, revealing that the keto form is often the most stable due to intramolecular hydrogen bonding. researchgate.net Such calculations are crucial for understanding how substituents, like the methoxy (B1213986) groups in 2,5,7-Trimethoxy- researchgate.netnih.govnaphthoquinone, might influence the planarity and electronic distribution of the naphthoquinone core.
Furthermore, DFT is used to analyze the electronic properties that govern reactivity. For example, theoretical studies on various 1,4-naphthoquinone derivatives have shown how different functional groups affect the electronic structure and, consequently, the molecule's cytotoxic potential. nih.gov These calculations can elucidate the impact of the three methoxy groups on the electron density of the quinone ring in 2,5,7-Trimethoxy- researchgate.netnih.govnaphthoquinone, predicting sites susceptible to nucleophilic or electrophilic attack.
Table 1: Illustrative DFT-Calculated Properties for Naphthoquinone Derivatives (Note: Data is generalized from studies on various 1,4-naphthoquinone derivatives and is for illustrative purposes only, as specific data for 2,5,7-Trimethoxy- researchgate.netnih.govnaphthoquinone is not available).
| Property | Typical Calculated Value/Observation | Significance |
| Optimized Geometry | Planar or near-planar naphthoquinone ring | Influences crystal packing and interaction with biological targets. |
| Vibrational Frequencies (C=O stretch) | ~1650-1680 cm⁻¹ | Confirms the presence and electronic environment of the quinone carbonyl groups. |
| Dipole Moment | Varies with substitution pattern | Indicates the molecule's overall polarity, affecting solubility and intermolecular forces. |
| Mulliken Atomic Charges | Carbonyl carbons are electropositive | Identifies electrophilic sites prone to nucleophilic attack. |
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a small molecule and a biological target. mdpi.come-century.us
For the 1,4-naphthoquinone scaffold, molecular docking has been extensively used to explore potential mechanisms of action for their observed biological activities, such as anticancer and antiprotozoal effects. mdpi.comnih.gov For example, docking studies on 1,4-naphthoquinone hybrids with thymidine (B127349) derivatives against the anti-apoptotic BCL-2 protein revealed that these compounds could have a high affinity for the protein's active site. mdpi.com Similarly, docking simulations of naphthoquinone derivatives into the active sites of enzymes like NAD(P)H quinone dehydrogenase 1 (NQO1) have helped to rationalize their enzymatic conversion rates and anticancer activities. nih.gov
In the context of 2,5,7-Trimethoxy- researchgate.netnih.govnaphthoquinone, docking simulations could be used to predict its potential biological targets. By modeling its interaction with various proteins implicated in disease, researchers can generate hypotheses about its mechanism of action. The size, shape, and electronic properties dictated by the trimethoxy substitution pattern would be critical in determining the binding specificity and affinity. The binding energy, typically expressed in kcal/mol, is a key output of these simulations, with lower values suggesting stronger binding. e-century.us
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability
While molecular docking provides a static picture of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and the receptor, and the stability of their complex. nih.govresearchgate.net
MD simulations have been applied to 1,4-naphthoquinone derivatives to assess the stability of the ligand-protein complexes predicted by docking. researchgate.net For instance, after docking a naphthoquinone derivative into a target protein's active site, an MD simulation can reveal whether the ligand remains stably bound or if it dissociates over time. These simulations can also highlight key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding stability. A study on naphthoquinone scaffold-derived compounds targeting proteins in acute myeloid leukemia used MD simulations to confirm a stable binding capacity with the target protein MMP9. researchgate.net Such analyses are crucial for validating docking results and understanding the dynamic nature of the molecular recognition process.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. nih.govwikipedia.org The energy and spatial distribution of these orbitals indicate where a molecule is likely to act as an electron donor (nucleophile) or an electron acceptor (electrophile).
The HOMO-LUMO energy gap is a particularly important parameter derived from FMO analysis; a smaller gap generally implies higher chemical reactivity. For 1,4-naphthoquinone derivatives, FMO analysis can predict their behavior in chemical reactions and their potential to participate in charge-transfer interactions, which are often relevant to their biological activity. researchgate.net Calculations on 2-methoxy-1,4-naphthoquinone (B1202248), a related compound, have been performed to determine HOMO-LUMO energies and understand its electronic transitions. researchgate.net The electron-donating nature of the methoxy groups in 2,5,7-Trimethoxy- researchgate.netnih.govnaphthoquinone would be expected to raise the HOMO energy level, influencing its reactivity and redox properties.
Table 2: Illustrative FMO Parameters for a Naphthoquinone Derivative (Note: This data is hypothetical and for illustrative purposes to demonstrate the output of FMO analysis).
| Parameter | Illustrative Value (eV) | Interpretation |
| E(HOMO) | -6.5 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| E(LUMO) | -2.1 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.4 | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |
In Silico Predictions of Biological Potency and Drug-Likeness
In silico methods are widely used in the early stages of drug discovery to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity of a compound. These predictions help to assess a molecule's "drug-likeness," or its potential to be developed into an effective oral medication. nih.govnih.gov
Various computational tools and models are available to predict properties based on a molecule's structure. For 1,4-naphthoquinone derivatives, in silico studies have been conducted to evaluate their ADME profiles. nih.gov These analyses often involve calculating parameters such as lipophilicity (log P), aqueous solubility, and compliance with rules like Lipinski's Rule of Five, which helps to predict oral bioavailability. For example, in silico evaluations of 1,4-naphthoquinone-1,2,3-triazole hybrids suggested good oral bioavailability and high gastrointestinal absorption. nih.gov
Biosynthetic Pathways and Natural Occurrence of Methoxy Naphthoquinones
Biogenesis of Naphthoquinone Core Structures
The fundamental naphthoquinone skeleton is primarily assembled through two major biosynthetic pathways in nature: the polyketide pathway and the shikimate pathway. researchgate.netresearchgate.net
The Polyketide Pathway: Common in fungi and some bacteria, this pathway constructs the naphthoquinone core from simple acetate (B1210297) units. researchgate.netwikipedia.org The process begins with a starter unit, typically acetyl-CoA, which is sequentially extended by several malonyl-CoA units. wikipedia.org This assembly is catalyzed by large, multi-domain enzymes known as polyketide synthases (PKSs). nih.govsciepublish.com The resulting linear polyketide chain undergoes a series of cyclization and aromatization reactions to form the characteristic bicyclic naphthoquinone structure. Naphthoquinones derived from this pathway often feature substitution patterns on both aromatic rings. researchgate.net
The Shikimate Pathway: Predominantly used by plants and various microorganisms, this pathway starts from precursors in primary metabolism, specifically phosphoenolpyruvate (B93156) (from glycolysis) and erythrose-4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway). amazonaws.comnih.govnih.gov These molecules enter a seven-step metabolic sequence to produce chorismate, a key intermediate. nih.govwikipedia.org In the context of naphthoquinones, chorismate is converted via the o-succinylbenzoic acid (OSB) route to 1,4-dihydroxy-2-naphthoic acid (DHNA), which serves as the direct precursor to the 1,4-naphthoquinone (B94277) ring system. researchgate.net
Enzymatic Transformations and Methylation Processes in Naphthoquinone Biosynthesis
Once the core naphthoquinone structure is formed, it undergoes a variety of "tailoring" reactions catalyzed by specific enzymes. These modifications, including hydroxylation, prenylation, and methylation, are responsible for the vast chemical diversity observed in this class of compounds.
Methylation is a crucial step in the biosynthesis of methoxy-naphthoquinones. This reaction is catalyzed by methyltransferase enzymes, which transfer a methyl group from a donor molecule, almost universally S-adenosyl-L-methionine (SAM), to an acceptor substrate. In the context of naphthoquinones, two main types of methylation occur:
O-methylation: This involves the methylation of a hydroxyl group (-OH) to form a methoxy (B1213986) group (-OCH₃). This reaction is catalyzed by O-methyltransferases (OMTs). The formation of a compound like 2,5,7-Trimethoxy- nih.govamazonaws.comnaphthoquinone would require the sequential action of hydroxylases to introduce hydroxyl groups at the 2, 5, and 7 positions, followed by specific OMTs to methylate each of these groups.
C-methylation: This involves the formation of a carbon-carbon bond by adding a methyl group directly to the aromatic ring. While less common for generating methoxy groups, it is a key step in the biosynthesis of related compounds like menaquinone (Vitamin K2), where a methyl group is added to the quinone ring.
The regulation of these enzymatic steps is complex and can be influenced by environmental factors and the developmental stage of the organism. Epigenetic factors, such as DNA methylation and histone modification, have been shown to play a significant role in activating or silencing the gene clusters responsible for producing secondary metabolites in fungi. nih.govuniroma1.itoup.com
Bio-Inspired Synthetic Strategies
Bio-inspired synthesis seeks to mimic nature's efficient and often elegant chemical reactions in a laboratory setting. This approach can provide concise routes to complex natural products and their analogues. For naphthoquinones, these strategies often leverage the inherent reactivity of the quinone ring and utilize precursors or reaction types observed in biosynthetic pathways.
Key strategies in the bio-inspired synthesis of naphthoquinone derivatives include:
Mimicking Key Enzymatic Steps: Chemists may design catalysts or reaction conditions that replicate the function of enzymes like hydroxylases or methyltransferases. For instance, selective oxidation and methylation reactions can be employed to functionalize a pre-formed naphthoquinone core in a stepwise manner, mirroring the tailoring steps of biosynthesis.
Using Natural Precursors: Synthetic routes may start from readily available natural naphthoquinones, such as lawsone (2-hydroxy-1,4-naphthoquinone) or juglone (B1673114) (5-hydroxy-1,4-naphthoquinone), and build upon them. researchgate.net These compounds serve as versatile building blocks that already contain the core structure assembled by nature.
Biomimetic Cyclizations: The intramolecular cyclization of a linear polyketide chain is a key step in biosynthesis. Synthetic strategies can mimic this by designing linear precursors that are induced to cyclize, often through reactions like the Diels-Alder reaction, to form the naphthoquinone ring system. mdpi.com
These approaches not only provide access to compounds for further study but also offer insights into the fundamental chemical principles that underpin their natural biosynthesis. syr.edu
Future Research Directions and Perspectives in 2,5,7 Trimethoxy 1 2 Naphthoquinone Studies
Development of Advanced Analytical and Detection Techniques
The future of 2,5,7-Trimethoxy- researchgate.netresearchgate.netnaphthoquinone research is intrinsically linked to the development of more sophisticated analytical and detection methods. Current techniques, while effective, often require significant sample preparation and may lack the sensitivity needed for trace-level detection in complex biological or environmental matrices. Future efforts will likely focus on creating highly sensitive and selective sensors. Electrochemical methods, for instance, offer a promising avenue; voltammetric techniques could be refined to develop sensors capable of real-time monitoring of the compound. mdpi.com The inherent redox properties of the naphthoquinone core are well-suited for electrochemical detection, and tailoring electrode surfaces with specific recognition elements could enhance selectivity for the trimethoxy-substituted variant. mdpi.com
Furthermore, advanced spectroscopic techniques will play a pivotal role. While methods like Fourier Transform Infrared (FTIR) spectroscopy are currently used, future research could explore surface-enhanced Raman spectroscopy (SERS) to achieve single-molecule detection levels. researchgate.net Coupling these detection methods with high-performance liquid chromatography (HPLC) or capillary electrophoresis (CE) will enable the separation and quantification of 2,5,7-Trimethoxy- researchgate.netresearchgate.netnaphthoquinone from its isomers and metabolites with greater precision.
Exploration of Novel Biological Targets and Undiscovered Mechanisms
While naphthoquinones are generally known for their broad biological activities, the specific molecular targets and mechanisms of 2,5,7-Trimethoxy- researchgate.netresearchgate.netnaphthoquinone remain largely unexplored. researchgate.net A primary future direction is the systematic screening of this compound against diverse biological targets to uncover novel therapeutic potentials. Naphthoquinones are recognized for their ability to generate reactive oxygen species (ROS) and interact with biological nucleophiles, but the specific pathways modulated by the 2,5,7-trimethoxy substitution pattern are unknown. nih.govnih.gov
Future research should aim to identify specific protein interactions. Methodologies like chemical proteomics, where a functionalized version of the compound is used to isolate binding partners from cell lysates, could reveal direct targets. scienceopen.com This approach could uncover interactions with enzymes or signaling proteins not previously associated with naphthoquinone activity. Additionally, investigating its potential as an inhibitor of enzymes crucial for cancer cell survival, such as topoisomerases or specific kinases, is a promising avenue. nih.govnih.govresearchgate.net Understanding these novel interactions will be critical to moving beyond the currently understood general mechanisms of naphthoquinones and defining the unique biological role of this specific compound. nih.gov
Integration of Multi-Omics Approaches in Naphthoquinone Research
To gain a holistic understanding of the biological impact of 2,5,7-Trimethoxy- researchgate.netresearchgate.netnaphthoquinone, the integration of multi-omics technologies is essential. nih.gov This approach, combining genomics, transcriptomics, proteomics, and metabolomics, can provide an unbiased, system-wide view of the cellular response to the compound. uclastresslab.orgmdpi.com For example, transcriptomics (RNA-seq) can reveal how the compound alters gene expression, pointing towards affected signaling pathways and cellular processes. mdpi.com A study on the related compound 2-methoxy-1,4-naphthoquinone (B1202248) has already demonstrated the power of combining transcriptomics with metabolomics to elucidate its effects on fungal metabolism. mdpi.com
Future studies on 2,5,7-Trimethoxy- researchgate.netresearchgate.netnaphthoquinone could employ proteomics to identify changes in protein abundance and post-translational modifications, offering direct insight into the compound's mechanism of action. mdpi.com Metabolomics would complement this by identifying shifts in cellular metabolite profiles, which can serve as functional readouts of enzymatic activity and pathway perturbations. mdpi.com By integrating these multi-omics datasets, researchers can construct comprehensive network models of the compound's activity, identifying key nodes and pathways that could be therapeutically exploited and moving beyond a single-target perspective. nih.gov
Sustainable Synthesis and Green Chemistry Principles in Production
The future production of 2,5,7-Trimethoxy- researchgate.netresearchgate.netnaphthoquinone will increasingly need to align with the principles of green chemistry to ensure environmental sustainability. researchgate.netepa.gov Traditional synthetic routes for complex organic molecules often rely on hazardous solvents, heavy metal reagents, and energy-intensive conditions. rsc.org A key research direction is the development of eco-friendly synthetic protocols. This includes the use of biocatalysts, such as enzymes like laccase, which can perform specific oxidative reactions under mild, aqueous conditions, generating water as the only by-product. researchgate.netrsc.org
Microwave-assisted synthesis is another promising green technique that can significantly reduce reaction times and energy consumption compared to conventional heating methods. rsc.orgnih.gov Research into one-pot reactions and multicomponent reactions (MCRs) will also be crucial for improving efficiency by minimizing intermediate purification steps, thus reducing solvent waste and improving atom economy. rsc.orgresearchgate.net The exploration of renewable feedstocks and bio-friendly solvents will further contribute to creating a truly sustainable life cycle for the compound, from its synthesis to its final application. epa.govrsc.org
Bridging Theoretical Predictions with Rigorous Experimental Validation
The synergy between computational modeling and experimental validation represents a powerful paradigm for accelerating research on 2,5,7-Trimethoxy- researchgate.netresearchgate.netnaphthoquinone. In silico approaches, such as molecular docking and Density Functional Theory (DFT) calculations, can predict the compound's biological activity and physicochemical properties before it is even synthesized. researchgate.netresearchgate.net Molecular docking studies, for instance, can screen vast libraries of biological targets to identify potential binding partners, helping to prioritize experimental testing. mdpi.comresearchgate.net
Future research must focus on creating a tight feedback loop between these theoretical predictions and rigorous experimental validation. For example, after computational studies predict high binding affinity to a specific enzyme, in vitro enzymatic assays must be performed to confirm and quantify this inhibitory activity. researchgate.net Similarly, DFT can be used to calculate spectroscopic properties and redox potentials, which can then be compared with experimental data from techniques like cyclic voltammetry to validate and refine the computational models. mdpi.comresearchgate.net This integrated approach not only enhances the efficiency of the research process but also provides a deeper molecular-level understanding of the compound's structure-activity relationships.
Q & A
Q. Table 1. Comparative Antibacterial Activity of this compound Derivatives
| Strain | MIC (µg/mL) | Selectivity Index (HEK293) | Key Substituent Effect |
|---|---|---|---|
| S. aureus | 1.2 | 15.8 | C2-methoxy critical |
| E. coli | 25.6 | 0.8 | Low penetration |
Q. Table 2. Synthetic Yields Under Different Conditions
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Microwave-assisted | 78 | 98 | Rapid, scalable |
| Sodium hydride | 45 | 95 | Mild conditions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
